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molecular formula C13H20N2O2 B8327792 2-Methoxy-4-[2-(morpholin-4-yl)ethyl]aniline CAS No. 1233094-64-8

2-Methoxy-4-[2-(morpholin-4-yl)ethyl]aniline

Cat. No. B8327792
M. Wt: 236.31 g/mol
InChI Key: WACZTHWFWPRPKM-UHFFFAOYSA-N
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Patent
US08471005B2

Procedure details

2-Methoxy-4-(2-morpholin-4-yl-ethyl)-phenylamine was prepared in a similar manner as 2-Methoxy-4-[2-(4-methyl-piperazin-1-yl)-ethyl]-phenylamine of Example 488 replacing 1-Methyl-piperazine with morpholine. LC/MS (E/I+) 237.07 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH2:9][CH2:10][N:11]2[CH2:16][CH2:15]N(C)[CH2:13][CH2:12]2)[CH:6]=[CH:5][C:4]=1[NH2:18].N1CC[O:22]CC1>>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH2:9][CH2:10][N:11]2[CH2:16][CH2:15][O:22][CH2:13][CH2:12]2)[CH:6]=[CH:5][C:4]=1[NH2:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC(=C1)CCN1CCN(CC1)C)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC(=C1)CCN1CCOCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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